molecular formula C11H15N3S2 B2485940 N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 383146-91-6

N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2485940
CAS RN: 383146-91-6
M. Wt: 253.38
InChI Key: KIRPAOQWSSUDAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-amines, including derivatives similar to N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine, has been explored through one-pot, multi-component reactions. One method involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide, representing a green approach with step economy and easy purification (Shi et al., 2018). Another method details a one-pot synthesis via sequential Gewald/cyclocondensation reactions, achieving the compounds in excellent yields (Adib et al., 2015).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-amines has been detailed through X-ray diffraction, revealing complex crystalline structures and providing insights into their potential interactions and mechanism of action. For instance, the structure of a related compound, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine, has been thoroughly analyzed, highlighting its orthorhombic crystal system (Guillon et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving thieno[2,3-d]pyrimidin-4-amines, such as benzylation and nitrosation, have been studied to understand their reactivity and the potential formation of polymorphic forms. These reactions reveal the versatility of these compounds in undergoing various chemical transformations, leading to a wide range of derivatives with different properties (Glidewell et al., 2003).

Physical Properties Analysis

The synthesis and characterization of new thieno[2,3-b]pyridines and pyrimidinones have contributed to our understanding of the physical properties of these compounds. These studies involve elucidation through elemental analysis, spectral data, and chemical transformation, providing a comprehensive view of their stability, solubility, and other physical parameters (Abdelriheem et al., 2015).

Chemical Properties Analysis

Investigations into the chemical properties of thieno[2,3-d]pyrimidin-4-amines have revealed their potential in various biological activities. For example, the synthesis and antimicrobial activity of substituted tricyclic compounds demonstrate the bioactivity potential of these molecules (Mittal et al., 2011). Additionally, their ability to serve as dual inhibitors of CLK1 and DYRK1A kinases has been showcased, underlining the importance of their chemical properties in the design of bioactive molecules (Loidreau et al., 2013).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Mittal et al. (2011) synthesized a series of tricyclic compounds related to N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine, demonstrating significant antibacterial and antifungal activities. The synthesized compounds were effective against various bacteria and fungi, highlighting the potential of these compounds in antimicrobial applications (Mittal, Sarode, & Vidyasagar, 2011).

Antioxidant Activity

Kotaiah et al. (2012) investigated the antioxidant activity of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds exhibited significant radical scavenging activity, indicating their potential use in antioxidant therapies (Kotaiah, Harikrishna, Nagaraju, & Rao, 2012).

Serotonin 5-HT6 Receptor Antagonists

A study by Ivachtchenko et al. (2010) involved the preparation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, demonstrating their high affinity for the 5-HT6 receptor. This suggests a potential application in the treatment of neurological disorders (Ivachtchenko et al., 2010).

Microwave-Assisted Synthesis in Cancer Research

Loidreau et al. (2020) developed a microwave-assisted synthesis method for benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, showing inhibitory effects on colorectal cancer cell proliferation. This highlights the compound's potential in cancer research and therapy (Loidreau et al., 2020).

Synthesis for Potential Bioactive Compounds

Research by Adib et al. (2015) described a one-pot synthesis method for thieno[2,3-d]pyrimidin-4-amines, indicating their potential in developing various bioactive compounds (Adib et al., 2015).

Structural Study for Kinase Inhibition

A study by Guillon et al. (2013) determined the crystal structure of a derivative designed as a new inhibitor of CLK1 and DYRK1A kinases, demonstrating the compound's relevance in kinase inhibition research (Guillon et al., 2013).

properties

IUPAC Name

N,N-diethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-4-14(5-2)9-8-6-7-16-10(8)13-11(12-9)15-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRPAOQWSSUDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=CSC2=NC(=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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